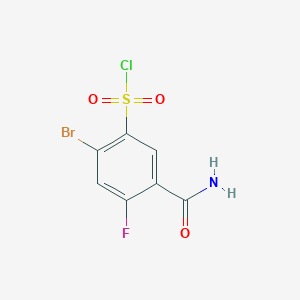
2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1490768-70-1 . It has a molecular weight of 316.53 . The IUPAC name for this compound is 5-(aminocarbonyl)-2-bromo-4-fluorobenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrClFNO3S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H2,11,12) . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the search results, bromo compounds are known to participate in various types of reactions. For instance, they can undergo free radical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The chemical can be used as a reagent in the synthesis of various compounds. For instance, Jing Leng et al. (2018) developed 1-bromoethene-1-sulfonyl fluoride, which has three addressable handles (vinyl, bromide, and sulfonyl fluoride), functioning as a tris-electrophile and as a SuFEx clickable material for regioselective synthesis of 5-sulfonylfluoro isoxazoles (Leng & Qin, 2018).
- M. Katô et al. (2000) describe the use of Halothane, which contains similar functional groups to 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride, as a synthon for synthesizing organofluorine compounds (Katô et al., 2000).
Medicinal Chemistry and Drug Synthesis
- Q. Miao et al. (2010) demonstrated the synthesis of an anticancer compound using a similar sulfonyl chloride, highlighting its potential in drug synthesis (Miao et al., 2010).
- D. B. Janakiramudu et al. (2017) synthesized new sulfonamides and carbamates using a precursor that is structurally related, indicating potential applications in antimicrobial drug development (Janakiramudu et al., 2017).
Industrial and Synthetic Applications
- R. Moore (2003) discusses the synthesis of high-purity chloro-difluorobenzene using sulfonyl chloride, showing the chemical's relevance in producing high-quality industrial intermediates (Moore, 2003).
- The synthesis of higher 1-bromoalkanes by Li Wei (2012) involving a process using sulfonyl chloride showcases the compound's utility in producing complex organic molecules (Wei, 2012).
Wirkmechanismus
Target of Action
It’s often used as a reagent in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound may act as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This is followed by a transmetalation step, where the compound is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds .
Result of Action
The primary result of the action of 2-Bromo-5-carbamoyl-4-fluorobenzene-1-sulfonyl chloride is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of complex organic molecules.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive . Therefore, it should be stored away from water and bases . The reaction conditions, such as temperature and solvent, can also significantly impact its reactivity and the outcome of the chemical reactions it participates in .
Eigenschaften
IUPAC Name |
2-bromo-5-carbamoyl-4-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO3S/c8-4-2-5(10)3(7(11)12)1-6(4)15(9,13)14/h1-2H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYITXBHZAKZDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(diphenylcarbamoylamino)phenyl]acetamide](/img/structure/B2363827.png)
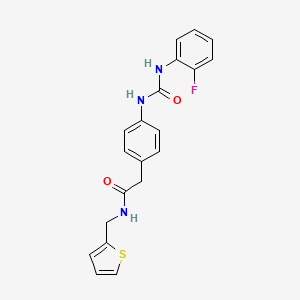
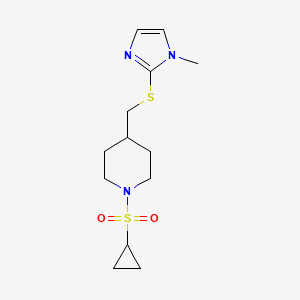

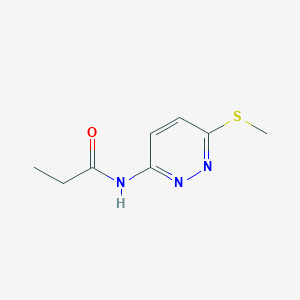
![(3-Fluoro-4-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2363836.png)
![3-[(2-Cyanophenyl)methoxy]benzoic acid](/img/structure/B2363838.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2363839.png)
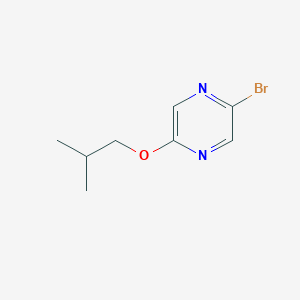
![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
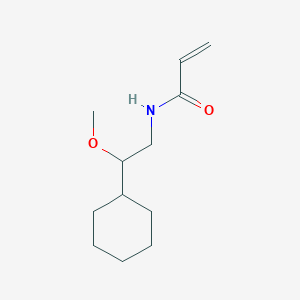
![5-[4-(Methylsulfanyl)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2363845.png)
![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)

